molecular formula C22H21ClN4O2S B11354895 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butanamide

4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butanamide

Cat. No.: B11354895
M. Wt: 440.9 g/mol
InChI Key: WEKULDGCPFUSPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butanamide is a complex organic compound that features a combination of several functional groups, including an oxadiazole ring, a chlorophenyl group, a cyano group, and a benzothiophene moiety

Preparation Methods

The synthesis of 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butanamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the formation of the oxadiazole ring through cyclization reactions, followed by the introduction of the chlorophenyl group via electrophilic aromatic substitution. The cyano group can be introduced through nucleophilic substitution reactions, and the benzothiophene moiety can be synthesized through cyclization of appropriate precursors. Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the cyano group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce or replace functional groups.

    Cyclization: The compound can participate in cyclization reactions to form new ring structures.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of specific enzymes, binding to receptor sites, or interfering with cellular signaling pathways. Detailed studies would be required to elucidate the exact mechanism of action for each application .

Comparison with Similar Compounds

Similar compounds to 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butanamide include other oxadiazole derivatives, chlorophenyl compounds, and benzothiophene analogs. These compounds may share similar chemical properties and reactivity but differ in their specific functional groups and overall structure. The uniqueness of this compound lies in its combination of functional groups, which can impart distinct chemical and biological properties .

Properties

Molecular Formula

C22H21ClN4O2S

Molecular Weight

440.9 g/mol

IUPAC Name

4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butanamide

InChI

InChI=1S/C22H21ClN4O2S/c1-13-5-10-16-17(12-24)22(30-18(16)11-13)25-19(28)3-2-4-20-26-21(27-29-20)14-6-8-15(23)9-7-14/h6-9,13H,2-5,10-11H2,1H3,(H,25,28)

InChI Key

WEKULDGCPFUSPF-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C#N)NC(=O)CCCC3=NC(=NO3)C4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.